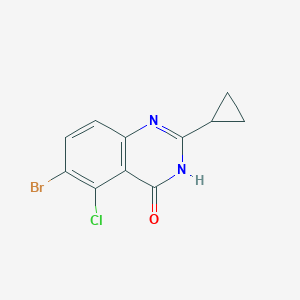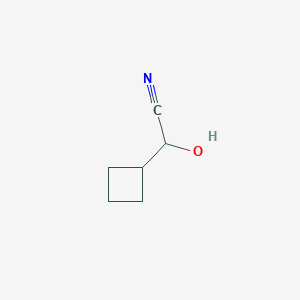
8-Chloro-2-hydroxyquinoline-3-carbaldehyde
Übersicht
Beschreibung
8-Chloro-2-hydroxyquinoline-3-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a chlorine atom at the 8th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde typically involves the chlorination of 2-hydroxyquinoline followed by formylation. One common method is the reaction of 2-hydroxyquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 8th position. The resulting 8-chloro-2-hydroxyquinoline is then subjected to a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride to introduce the aldehyde group at the 3rd position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 8-Chloro-2-hydroxyquinoline-3-carboxylic acid.
Reduction: 8-Chloro-2-hydroxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-2-hydroxyquinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde is primarily based on its ability to interact with biological molecules. The compound can form chelate complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of the aldehyde group allows it to form Schiff bases with amines, which can further modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-2-hydroxyquinoline-3-carbaldehyde: Similar structure but with the chlorine atom at the 7th position.
8-Hydroxyquinoline-2-carbaldehyde: Lacks the chlorine atom but has similar functional groups.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group.
Uniqueness
8-Chloro-2-hydroxyquinoline-3-carbaldehyde is unique due to the specific positioning of the chlorine, hydroxyl, and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its lipophilicity and potential interactions with biological membranes .
Eigenschaften
IUPAC Name |
8-chloro-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXNZUDICDPMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220598 | |
| Record name | 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-42-0 | |
| Record name | 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)

![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)


![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)



![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)


